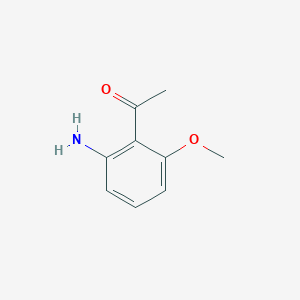

1-(2-Amino-6-methoxyphenyl)ethanone

Descripción

1-(2-Amino-6-methoxyphenyl)ethanone is an acetophenone derivative with an amino (-NH₂) group at the 2-position and a methoxy (-OCH₃) group at the 6-position of the aromatic ring. Its molecular formula is C₉H₁₁NO₂ (molecular weight: 165.19 g/mol). The amino and methoxy substituents confer unique electronic and steric effects, influencing solubility, reactivity, and interactions with biological targets.

Propiedades

IUPAC Name |

1-(2-amino-6-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVPBUKFNJIOME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293396 | |

| Record name | 1-(2-Amino-6-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33844-23-4 | |

| Record name | 1-(2-Amino-6-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33844-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-6-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(2-Amino-6-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-amino-6-methoxybenzaldehyde with a suitable acetylating agent. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used. For example, the use of acetic anhydride in the presence of a catalyst like sulfuric acid can yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of 1-(2-Amino-6-methoxyphenyl)ethanone may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino group (-NH₂) at the 2-position undergoes nucleophilic substitution under acidic or basic conditions.

Oxidation Reactions

The ketone group is susceptible to oxidation, while the amino and methoxy groups influence reaction pathways.

Reduction Reactions

The ketone group is reduced to secondary alcohols, while the amino group remains intact.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH | 1-(2-Amino-6-methoxyphenyl)ethanol | Borohydride reduction proceeds with >90% yield; no epimerization observed. |

| Catalytic Hydrogenation | H₂, Pd/C, EtOH | 1-(2-Amino-6-methoxyphenyl)ethane | Complete reduction to the alkane requires elevated pressure (5 atm). |

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed coupling reactions.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes halogenation and nitration.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 1-(2-Amino-5-bromo-6-methoxyphenyl)ethanone | Bromination occurs at the 5-position due to ortho/para-directing amino group. |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Amino-4-nitro-6-methoxyphenyl)ethanone | Nitro group introduced at the 4-position; requires controlled temperature. |

Mechanistic Insights

-

Electronic Effects : The amino group activates the ring for electrophilic substitution via resonance (+M effect), while the methoxy group directs incoming electrophiles to specific positions.

-

Steric Hindrance : Substituents at the 6-position (methoxy) hinder reactions at adjacent positions, favoring meta-substitution in some cases .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 1-(2-amino-6-methoxyphenyl)ethanone. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines, making them potential candidates for drug development. A study indicated that certain analogs exhibited enhanced potency compared to established chemotherapeutic agents like Doxorubicin, suggesting a promising avenue for cancer treatment .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of key cellular pathways associated with tumor growth and survival. Specifically, they may interact with proteins involved in cell cycle regulation and apoptosis .

Organic Synthesis

Building Block in Synthesis

1-(2-Amino-6-methoxyphenyl)ethanone serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions, including:

- Nucleophilic substitutions

- Reduction and oxidation reactions

These reactions facilitate the creation of other pharmaceutical compounds or functional materials .

Synthetic Routes

The compound can be synthesized through several methods, including:

- Acetylation of 2-amino-6-methoxyphenol , which provides a straightforward route to obtain the ethanone derivative.

- Reactions involving electrophilic aromatic substitution , allowing for modifications at different positions on the aromatic ring .

Photophysical Properties

Research has also focused on the photophysical properties of 1-(2-amino-6-methoxyphenyl)ethanone derivatives. These compounds have been investigated for their potential use as fluorescent sensors due to their unique electronic properties. The fluorescence behavior can be influenced by solvent interactions, making them suitable for applications in chemical sensing and imaging .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(2-Amino-6-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The amino and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall activity. Detailed studies on its molecular interactions and pathways are necessary to fully understand its mechanism of action.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The activity and properties of acetophenone derivatives are highly dependent on substituent positions and types. Key comparisons include:

Table 1: Substituent Effects on Selected Acetophenone Derivatives

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The methoxy group in 1-(2-Amino-6-methoxyphenyl)ethanone is electron-donating, enhancing aromatic ring electron density compared to nitro-containing analogs (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) .

α-Glucosidase Inhibition

Compounds with hydroxyl and methoxy groups, such as 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone, exhibit α-glucosidase inhibitory activity (binding energy: −0.87 kcal/mol), attributed to hydrogen bonding with enzyme active sites . The amino group in 1-(2-Amino-6-methoxyphenyl)ethanone may enhance this activity due to its ability to donate protons and form additional interactions.

Antibacterial and Antioxidant Potential

Schiff bases derived from ethanone precursors (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) show antibacterial activity against E. coli and Salmonella Typhi . The amino group in the target compound could facilitate Schiff base formation, expanding its applications in medicinal chemistry.

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds

*Hypothetical data inferred from analogs.

Actividad Biológica

1-(2-Amino-6-methoxyphenyl)ethanone, also known as a derivative of acetophenone, is an organic compound with the molecular formula C9H11NO2. Its structure features an amino group at the 2-position and a methoxy group at the 6-position on the phenyl ring. This unique substitution pattern may influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives with distinct biological properties. The mechanism of action is likely to involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The amino and methoxy groups can enhance binding affinity and specificity, which may affect its overall biological activity.

Table 1: Chemical Reactions of 1-(2-Amino-6-methoxyphenyl)ethanone

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms quinones or oxidized derivatives | KMnO4, CrO3 |

| Reduction | Converts ketone to alcohol | NaBH4, LiAlH4 |

| Substitution | Forms various derivatives | Halogens, alkylating agents |

Biological Activity

Research indicates that 1-(2-Amino-6-methoxyphenyl)ethanone and its derivatives exhibit significant biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures exhibited enhanced potency compared to conventional chemotherapeutics like Doxorubicin . The incorporation of polar functional groups in related compounds has been linked to improved aqueous solubility and metabolic stability, which are crucial for drug development .

Antimicrobial Activity

The compound has been explored for its potential antimicrobial properties. Research has shown that certain derivatives can selectively target bacterial pathogens while exhibiting minimal toxicity towards human cells. This selectivity is essential for developing new antibiotics .

Case Studies

- Cytotoxicity Study : A comparative analysis of various derivatives highlighted that modifications to the amino and methoxy groups significantly influenced cytotoxicity against breast cancer cell lines. Compounds with enhanced hydrogen bonding capabilities demonstrated superior activity .

- Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of related compounds against Chlamydia, it was found that specific structural modifications led to improved selectivity and potency against this pathogen. The findings suggest a promising avenue for developing targeted therapies against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-Amino-6-methoxyphenyl)ethanone can be significantly influenced by its structural features:

- Amino Group Position : The position of the amino group enhances hydrogen bonding interactions, which can improve binding affinity to biological targets.

- Methoxy Group Effects : The presence of the methoxy group may influence lipophilicity and solubility, impacting pharmacokinetics and bioavailability.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Amino Group (Position 2) | Enhances binding affinity |

| Methoxy Group (Position 6) | Influences solubility and lipophilicity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Amino-6-methoxyphenyl)ethanone, and what challenges are associated with its amino and methoxy substituents?

- Methodological Answer : Synthesis typically involves multi-step aromatic substitution or protection/deprotection strategies. For example, analogous compounds like 1-(2-amino-5-methoxyphenyl)ethanone are synthesized via Friedel-Crafts acylation or selective nitration followed by reduction . Challenges include regioselective functionalization due to competing reactivity of the amino (-NH₂) and methoxy (-OCH₃) groups. Researchers should optimize reaction conditions (e.g., temperature, catalysts) to avoid over-oxidation or side reactions. Purification may require chromatography or recrystallization to isolate the product from polar byproducts.

Q. What spectroscopic methods are most effective for characterizing 1-(2-Amino-6-methoxyphenyl)ethanone, and how can researchers access reliable reference data?

- Methodological Answer : Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C6, amino at C2). Aromatic proton signals typically appear in δ 6.5–7.5 ppm, with methoxy at δ ~3.8 ppm.

- IR : Peaks for carbonyl (C=O, ~1680 cm⁻¹), amino (-NH₂, ~3400 cm⁻¹), and methoxy (-OCH₃, ~2850 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₉H₁₁NO₂, MW 165.19).

Advanced Research Questions

Q. How can researchers address discrepancies in the reported physicochemical properties of 1-(2-Amino-6-methoxyphenyl)ethanone across different studies?

- Methodological Answer : Discrepancies in logP, solubility, or spectral data may arise from variations in sample purity or measurement protocols. To resolve these:

- Reproduce Experiments : Standardize conditions (e.g., solvent, pH) and validate purity via HPLC or elemental analysis.

- Cross-Database Validation : Compare data across NIST, PubChem, and peer-reviewed literature .

- Computational Modeling : Use QSPR (Quantitative Structure-Property Relationship) tools to predict properties and identify outliers .

Q. What strategies are recommended for evaluating the biological activity of 1-(2-Amino-6-methoxyphenyl)ethanone in drug discovery research?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC determination) or antioxidant potential via DPPH radical scavenging assays. Structural analogs (e.g., substituted acetophenones) show activity in these contexts .

- Targeted Studies : Investigate interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using enzyme inhibition assays.

- Toxicity Profiling : Conduct preliminary cytotoxicity tests (e.g., MTT assay on mammalian cell lines) to establish safety thresholds .

Q. What safety precautions should be taken when handling 1-(2-Amino-6-methoxyphenyl)ethanone given limited toxicological data?

- Methodological Answer :

- Exposure Mitigation : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact (per GHS/CLP guidelines) .

- Waste Management : Neutralize waste with dilute acid/base before disposal, as amino groups may react with environmental contaminants.

- Emergency Protocols : Document first-aid measures (e.g., rinse eyes/skin with water for 15 minutes) and maintain access to safety data sheets (SDS) for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.